molecular formula C16H28N4O2S B2579941 3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide CAS No. 794554-67-9

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide

Cat. No.: B2579941
CAS No.: 794554-67-9
M. Wt: 340.49
InChI Key: KIMXPFIREPMHFU-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C16H28N4O2S. This compound is notable for its unique structure, which includes an amino group, a diethyl group, and a piperazine ring attached to a benzene sulfonamide core. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonyl chloride using thionyl chloride.

    Amination: The benzene sulfonyl chloride is reacted with diethylamine to introduce the N,N-diethyl group, forming N,N-diethylbenzene sulfonamide.

    Piperazine Ring Introduction: The N,N-diethylbenzene sulfonamide is then reacted with 4-ethylpiperazine under controlled conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene sulfonamides.

Scientific Research Applications

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N,N-diethylbenzene-1-sulfonamide
  • 3-amino-N,N-dimethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide
  • 3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzene-1-sulfonamide

Uniqueness

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide is unique due to the presence of both the diethylamino group and the ethylpiperazine ring, which confer distinct chemical and biological properties. These structural features enhance its ability to interact with a wide range of molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2S/c1-4-18-9-11-19(12-10-18)16-8-7-14(13-15(16)17)23(21,22)20(5-2)6-3/h7-8,13H,4-6,9-12,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMXPFIREPMHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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